

# BPI-15086: A Technical Overview of a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPI-15086 |           |
| Cat. No.:            | B15569251 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BPI-15086** is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Betta Pharmaceuticals Co., Ltd.[1] It is designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and relevant experimental methodologies for **BPI-15086**.

## **Core Mechanism of Action**

**BPI-15086** functions as an ATP-competitive, irreversible inhibitor of the EGFR kinase.[1] Its primary mechanism involves specifically binding to the ATP-binding site of the EGFR T790M mutant protein. This covalent and irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2]

# **Signaling Pathway**

The binding of **BPI-15086** to the mutated EGFR prevents the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR







pathways. These pathways, when constitutively activated by EGFR mutations, are critical for cancer cell growth and survival. By inhibiting these signals, **BPI-15086** induces cell death in tumor cells harboring the EGFR T790M mutation.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, pharmacokinetics, and efficacy of BPI-15086 in patients with EGFR T790Mmutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- To cite this document: BenchChem. [BPI-15086: A Technical Overview of a Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569251#bpi-15086-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling